AZD-0364, also known as Tizaterkib, is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound was developed to target the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly those with mutations in the KRAS and BRAF genes. AZD-0364 has shown promising results in preclinical studies, demonstrating its potential for use in cancer therapy, especially in combination with other treatments.
AZD-0364 was identified through a structure-based design approach aimed at optimizing a lead compound derived from earlier research on ERK inhibitors. The compound has been characterized in various studies that evaluate its efficacy against cancer cell lines and tumor models with RAS/MAPK pathway mutations .
AZD-0364 is classified as a small molecule inhibitor specifically targeting ERK1 and ERK2. It belongs to a broader category of compounds known as kinase inhibitors, which are designed to interfere with the activity of kinases involved in cellular signaling pathways that regulate cell growth and survival.
The synthesis of AZD-0364 involves several key steps that leverage established organic chemistry techniques. The compound was synthesized using a combination of methods including:
The synthetic route can be outlined as follows:
AZD-0364 has a complex molecular structure that allows it to bind selectively to the ATP binding site of ERK2.
AZD-0364 undergoes several chemical reactions that are crucial for its function as an inhibitor:
The effectiveness of AZD-0364 is evaluated using various biochemical assays that measure its impact on ERK phosphorylation levels in treated cell lines.
The mechanism by which AZD-0364 exerts its therapeutic effects involves competitive inhibition of ATP binding to ERK1 and ERK2.
AZD-0364 exhibits several notable physical and chemical properties:
AZD-0364 holds significant promise for scientific applications primarily in cancer research:
The RAS/RAF/MEK/ERK (RAS/MAPK) pathway is a master regulator of fundamental cellular processes, including proliferation, differentiation, survival, and metabolism. Central to this cascade are the extracellular signal-regulated kinases ERK1 and ERK2 (ERK1/2), which serve as the final serine/threonine kinases in the phosphorylation cascade. Upon activation by upstream MEK1/2, ERK1/2 translocate to the nucleus to phosphorylate transcription factors (e.g., FRA1, c-Myc) and cytosolic substrates (e.g., p90RSK1), driving cell cycle progression and inhibiting apoptosis [1] [5]. The G domain of RAS proteins (residues 1–166) contains conserved switch I/II regions that cycle between GTP-bound (active) and GDP-bound (inactive) states, directly regulating RAF activation and subsequent ERK1/2 phosphorylation [3] [5]. This pathway exhibits stringent physiological control, but its dysruption leads to constitutive ERK1/2 activation—a hallmark of oncogenesis.
Dysregulation of the RAS/MAPK pathway occurs in ~30% of human cancers, primarily through mutations in KRAS, NRAS, or BRAF genes [2] [4]. KRAS is the most frequently mutated isoform, prevalent in pancreatic ductal adenocarcinoma (PDAC, 91%), lung adenocarcinoma (LUAD, 85%), and colorectal cancer (CRC, 68%) [3] [5]. Hotspot mutations at codons G12, G13, and Q61 (e.g., KRASG12C, KRASG12D) lock RAS in a GTP-bound state, leading to sustained ERK1/2 signaling and uncontrolled proliferation [3] [5]. Similarly, BRAFV600E mutations in melanoma hyperactivate ERK1/2. The table below summarizes RAS mutation frequencies across malignancies:
Table 1: RAS Mutation Distribution in Human Cancers
Cancer Type | KRAS Mutation (%) | NRAS Mutation (%) | HRAS Mutation (%) |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | 91.0 | <1.0 | <1.0 |
Lung Adenocarcinoma | 85.0 | <1.0 | <1.0 |
Colorectal Cancer | 68.0 | 5.0 | <1.0 |
Melanoma | <1.0 | 18.6 | 4.0 |
Acute Myeloid Leukemia | <1.0 | 13.6 | <1.0 |
Targeting KRAS and BRAF mutants presents three major challenges:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1